molecular formula C12H19N3O2 B7184927 N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide

N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide

Cat. No.: B7184927
M. Wt: 237.30 g/mol
InChI Key: DTCRYSBZJACIME-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with ethyl and methyl groups, and a methoxy-methylpropanamide side chain.

Properties

IUPAC Name

N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-5-10-6-11(14-9(3)13-10)15-12(16)8(2)7-17-4/h6,8H,5,7H2,1-4H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCRYSBZJACIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)NC(=O)C(C)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Substitution Reactions: The ethyl and methyl groups are introduced to the pyrimidine ring through alkylation reactions using suitable alkyl halides in the presence of a base such as potassium carbonate.

    Formation of the Amide Side Chain: The methoxy-methylpropanamide side chain is attached to the pyrimidine ring through an amide bond formation reaction. This can be achieved by reacting the substituted pyrimidine with 3-methoxy-2-methylpropanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrimidine ring or the amide side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-ethyl-2-methylpyrimidin-4-yl)acetamide
  • N-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-L-leucine

Uniqueness

N-(6-ethyl-2-methylpyrimidin-4-yl)-3-methoxy-2-methylpropanamide is unique due to its specific substitution pattern and the presence of a methoxy-methylpropanamide side chain. This structural uniqueness may confer distinct chemical and biological properties compared to similar compounds.

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